molecular formula C17H12ClN3O2S2 B1405409 4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide CAS No. 1799439-21-6

4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide

Cat. No. B1405409
CAS RN: 1799439-21-6
M. Wt: 389.9 g/mol
InChI Key: ULZLUTMUKYKXIL-UHFFFAOYSA-N
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Description

The compound “4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide” is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a cyano group, a thiazol group, and a benzenesulfonamide group. These functional groups suggest that the compound could have a variety of chemical and biological properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps, including the formation of the thiazol ring, the introduction of the chlorobenzyl group, and the attachment of the benzenesulfonamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic thiazol and benzene rings could contribute to the compound’s stability .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the cyano group might make the compound susceptible to nucleophilic attack, while the chlorobenzyl group could potentially undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of polar groups like cyano and sulfonamide could impact the compound’s solubility in different solvents .

Scientific Research Applications

Photodynamic Therapy Applications

A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated their potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These derivatives, including compounds related to 4-(3-Chlorobenzyl)-3-cyano-N-(thiazol-2-yl)benzenesulfonamide, exhibit good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy aimed at treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Anticonvulsant Agents

Derivatives of heterocyclic compounds containing a sulfonamide thiazole moiety, similar to this compound, have been synthesized and evaluated for their anticonvulsant activity. Some of these compounds demonstrated protection against picrotoxin-induced convulsions in evaluations, with one particular compound showing significant anticonvulsive effects and 100% protection, highlighting the potential of these derivatives in anticonvulsant therapies (Farag et al., 2012).

Anticancer Activity

A series of novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives bearing the N-(benzoxazol-2-yl), N-(benzothiazol-2-yl), or N-(1,3-dihydro-2H-benzimidazol-2-ylidene) moiety were synthesized and showed promising in vitro antitumor activity. Particularly, one compound exhibited remarkable activity and selectivity toward certain cancer cell lines, such as non-small cell lung cancer and melanoma, suggesting the potential of these derivatives in cancer treatment (Sławiński & Brzozowski, 2006).

UV Protection and Antimicrobial Properties

Thiazole azodyes containing a sulfonamide moiety have been developed for use in dyeing and finishing cotton textiles. These azodyes not only enhance dyeability but also impart UV protection and antibacterial properties to the treated fabrics, showcasing a non-medical application that leverages the chemical properties of sulfonamide derivatives for material treatment and protection (Mohamed, Abdel-Wahab, & Fahmy, 2020).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific targets it interacts with. Unfortunately, without specific experimental data, it’s difficult to predict the exact mechanism of action .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied as a potential therapeutic agent .

properties

IUPAC Name

4-[(3-chlorophenyl)methyl]-3-cyano-N-(1,3-thiazol-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S2/c18-15-3-1-2-12(9-15)8-13-4-5-16(10-14(13)11-19)25(22,23)21-17-20-6-7-24-17/h1-7,9-10H,8H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZLUTMUKYKXIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=CS3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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